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Compound of Interest

Compound Name: Linagliptin dimer

Cat. No.: B8820746

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of Linagliptin, with a
specific focus on its dimeric forms. The term "Linagliptin dimer" can refer to several distinct
chemical and crystallographic entities: the drug bound to its dimeric enzyme target, a
crystallographic unit containing two molecules, or a chemical impurity. This document will
elucidate these forms, presenting crystallographic data, experimental protocols for structure
determination, and visualizations of key relationships.

Defining the "Linagliptin Dimer"

The context of a "Linagliptin dimer" is crucial for accurate interpretation. In scientific literature
and databases, this term primarily appears in three contexts:

o Co-crystal with the DPP-4 Enzyme: Linagliptin's therapeutic target, the dipeptidyl peptidase-4
(DPP-4) enzyme, functions as a biological dimer. Crystal structures, such as PDB ID: 2rgu,
detail the binding of Linagliptin to this dimeric protein complex, revealing key drug-receptor
interactions.[1]

e Chemical Dimer Impurities: During the synthesis or degradation of Linagliptin, dimeric
impurities can be formed where two Linagliptin molecules are covalently linked. These are
distinct chemical entities, and a preparation method for one such impurity has been
patented.[2][3][4][5]
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» Crystallographic Dimer: This refers to a crystal form where the asymmetric unit of the crystal
lattice contains two non-covalently interacting Linagliptin molecules. The solved structure of
Linagliptin Hemihydrate Hemiethanolate is a prime example, providing the most relevant
data for a true small-molecule dimer crystal structure.[6][7]

This guide will focus on the crystallographic dimer as exemplified by the Linagliptin
Hemihydrate Hemiethanolate structure, as it offers the most detailed and relevant
crystallographic insights.

Crystallographic Data of Linagliptin Forms

The analysis of Linagliptin's solid state is complex due to its polymorphism.[8] Several
crystalline forms and solvates have been identified.

Linagliptin Hemihydrate Hemiethanolate
(Crystallographic Dimer)

The most detailed structural information for a Linagliptin crystallographic dimer comes from the
hemihydrate hemiethanolate form. Its structure was uniquely solved ab initio from 3D electron
diffraction data, a technique suitable for sub-micrometer sized crystals.[6][7] The structure
contains two independent Linagliptin molecules, one water molecule, and one ethanol molecule
in the asymmetric unit.

Table 1: Crystallographic Data for Linagliptin Hemihydrate Hemiethanolate
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Parameter Value

Formula (C25H28N802)2(H20)(C2Hs0OH)
Space Group P21212

a (A) 24.85091(13)

b (A) 21.56916(9)

¢ (A) 0.74376(4)

Volume (A3) 5222.79(3)

z 4

CCDC Number 1998344

Data sourced from Crystal Growth & Design.[6]

Other Known Polymorphic Forms

Multiple patents describe other polymorphic forms of Linagliptin, typically characterized by their
X-ray Powder Diffraction (XRPD) patterns. These forms are crucial for pharmaceutical
development due to their impact on stability and bioavailability.

Table 2: Characteristic XRPD Peaks for Linagliptin Polymorphs (°28)
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Form | Form Il
8.2 4.7
8.9 9.7
14.7 11.7
15.7 15.1
20.1 17.2
21.8 18.7
221
31.5

Data is +0.2 degrees 2-theta. Sourced from patent W0O2013128379A2.[9][10]

Experimental Protocols for Structure Determination

The determination of the Linagliptin Hemihydrate Hemiethanolate crystal structure involved a

multi-step, state-of-the-art process combining electron diffraction with computational methods.

Methodology Overview

Crystal Preparation: Microcrystals of Linagliptin Hemihydrate Hemiethanolate, unsuitable for
conventional single-crystal X-ray diffraction, were used.

3D Electron Diffraction (3D ED): Datasets were collected from single sub-micrometric
crystals. This technique is adept at analyzing nano-sized crystalline samples.

Structure Solution: The crystal structure was solved ab initio using direct methods from the
3D ED data.

Rietveld Refinement: The solved structure was then refined against synchrotron X-ray
powder diffraction data using the Rietveld method for higher accuracy.

Density Functional Theory (DFT) Optimization: The final structure, including hydrogen atom
positions, was optimized using DFT calculations to yield a chemically and physically robust
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model.

Experimental Workflow Diagram
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Caption: Workflow for Linagliptin crystal structure determination.

Molecular Interactions & Signaling Pathways

While the precise non-covalent interactions between the two Linagliptin molecules in the
hemihydrate hemiethanolate crystal are detailed in the publication's supplementary data, the
key functional groups involved can be inferred from Linagliptin's known binding behavior with
the DPP-4 enzyme.
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Key interaction sites on the Linagliptin molecule include:

e Aminopiperidine Ring: The primary amine is a critical hydrogen bond donor.[1]

o Xanthine Scaffold: The two carbonyl groups act as hydrogen bond acceptors.[1]

e Quinazoline and Uracil Rings: These aromatic systems engage in 1t-stacking interactions.[1]

These same groups are the most likely candidates to participate in the intermolecular hydrogen
bonding and stacking interactions that stabilize the crystallographic dimer.

Potential Dimer Interaction Diagram

Linagliptin Molecule 1 | Aminopiperidine (H-Donor) | Carbonyls (H-Acceptor) | Aromatic Rings (11-Stacking)
/// \\ \\
l(I:I-Bono:?n-Stacking \/)H-Bond
AV .
Linagliptin Molecule 2 | Aminopiperidine (H-Donor) | Carbonyls (H-Acceptor) | Aromatic Rings (11-Stacking)

Click to download full resolution via product page

Caption: Potential intermolecular interactions in a Linagliptin dimer.

Signaling Pathway

Linagliptin's therapeutic effect is not mediated by its dimerization but by its inhibition of the
DPP-4 enzyme. This action potentiates the effects of incretin hormones like GLP-1 and GIP.
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Caption: Linagliptin's mechanism of action via DPP-4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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linagliptin-dimer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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